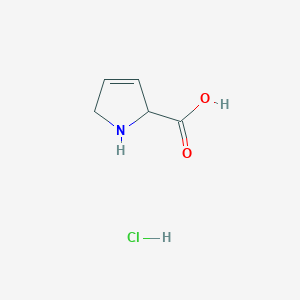

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H7NO2·HCl It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the oxidation of pyrrole to obtain pyrrole-2,5-dicarboxylic acid, followed by acidification to yield the desired compound . Another method includes the ring-closing metathesis (RCM) of N-Boc-di-allylamine, followed by directed alkoxycarbonylation and enzymatic kinetic resolution .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to pyrrole-2,5-dicarboxylic acid.

Reduction: Formation of reduced derivatives.

Substitution: Reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole-2,5-dicarboxylic acid, while reduction can produce various reduced derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C5H8ClNO2 and a molecular weight of approximately 149.57 g/mol. Its structure features a five-membered pyrrole ring with a carboxylic acid functional group, which enhances its solubility and reactivity. The compound's chirality is significant for asymmetric synthesis, allowing for the creation of biologically active derivatives .

Chemistry

In the field of chemistry, this compound serves as an important building block for synthesizing more complex molecules. It can undergo various chemical reactions including:

- Oxidation : Conversion to pyrrole-2,5-dicarboxylic acid.

- Reduction : Formation of reduced derivatives.

- Substitution : Reactions with electrophiles and nucleophiles under acidic or basic conditions.

These reactions are crucial for developing new chemical entities in pharmaceutical research.

Biology

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been explored for its potential role in:

- Antimicrobial Activity : Recent studies have shown that it can inhibit quorum sensing in Pseudomonas aeruginosa, a pathogen known for antibiotic resistance. For instance, a study demonstrated that the compound reduced virulence factors such as pyocyanin and rhamnolipid at concentrations between 0.50 mg/mL to 1.00 mg/mL without affecting bacterial growth.

- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing key biochemical pathways .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Drug Development : It serves as a precursor for developing new drugs targeting various diseases due to its ability to form derivatives with enhanced biological activity .

- Therapeutic Applications : Its unique properties make it suitable for exploring treatments in various medical fields, particularly in developing antimicrobial agents and other therapeutics.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. It plays a role in:

- Chemical Manufacturing : Used as an intermediate in synthesizing various chemical products.

- Material Science : Its properties contribute to developing new materials with specific functionalities.

Case Study 1: Antimicrobial Properties

A notable case study involved the use of this compound against Pseudomonas aeruginosa. The study demonstrated significant inhibition of quorum sensing mechanisms at specific concentrations, highlighting its potential as an antimicrobial agent. This finding opens avenues for further research into its application in treating resistant bacterial infections.

Case Study 2: Drug Development

In another study focused on drug-resistant tuberculosis, researchers explored the efficacy of this compound as part of a novel therapeutic regimen. The results indicated promising activity against resistant strains, suggesting that it could be developed into a new class of anti-tuberculosis agents .

Mecanismo De Acción

The mechanism of action of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: A derivative with similar structural features but different functional groups.

N-Boc-2,5-dihydro-1H-pyrrole: Another derivative used in synthetic chemistry.

Uniqueness

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activity distinguish it from other similar compounds.

Actividad Biológica

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, a chiral compound, has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered pyrrole ring with a carboxylic acid functional group, which enhances its solubility and reactivity in biological systems. Its chirality is significant for asymmetric synthesis, enabling the creation of biologically active derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor or activator of specific enzymes or receptors, influencing key biochemical pathways. The precise molecular interactions depend on the application context.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against Pseudomonas aeruginosa , a pathogen known for its antibiotic resistance. The compound acts by inhibiting quorum sensing (QS), a mechanism that bacteria use to regulate gene expression in response to population density.

- Case Study : In a study involving the endophytic fungus Perenniporia tephropora, the compound PT22 (related to 1H-pyrrole-2,5-dicarboxylic acid) demonstrated significant QS inhibitory activity. At concentrations of 0.50 mg/mL to 1.00 mg/mL, it reduced virulence factors such as pyocyanin and rhamnolipid while inhibiting biofilm formation without affecting bacterial growth .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been observed in various experimental models. Its structural properties may contribute to anti-inflammatory effects by interfering with signaling pathways involved in inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Pyrrole-2-carboxylic acid | Pyrrole derivative | Antimicrobial and anti-inflammatory properties |

| 2,5-Dihydropyrrole | Pyrrole derivative | Limited biological data available |

| 1H-Pyrrole-2,5-dicarboxylic acid | Dicarboxylic acid | QS inhibitor against Pseudomonas aeruginosa |

Synthesis and Functionalization

Research has focused on synthesizing derivatives of this compound for enhanced biological activity. For instance, the synthesis pathways often involve ring-closing metathesis and enzymatic kinetic resolution techniques .

In Vivo Studies

In vivo studies have demonstrated that compounds derived from this compound can improve survival rates in infection models. For example, when combined with conventional antibiotics like gentamicin or piperacillin, these compounds showed enhanced efficacy against biofilm-associated infections .

Propiedades

IUPAC Name |

2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBONQQTYSBKKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.